6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H21N3O and its molecular weight is 379.463. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimycobacterial Activities
Research has indicated that derivatives of 1H-pyrazolo[3,4-b]quinoline exhibit significant antibacterial and antifungal properties. For instance, compounds synthesized from 6-methoxy-1H-pyrazolo[3,4-b]quinoline demonstrated notable in vitro antimicrobial activity against a range of organisms, including Streptococcus pneumonia, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and various fungal strains such as Aspergillus fumigatus and Candida albicans. This suggests their potential application in developing new antimicrobial agents (El-Gamal, Hagrs, & Abulkhair, 2016).
Inhibitory Activity on Protein Kinases
Another study found that 3-amino derivatives of 1H-pyrazolo[3,4-b]quinolines, including those with methoxy groups, could inhibit bacterial serine/threonine protein kinases. This activity is crucial for developing treatments targeting bacterial resistance mechanisms, as demonstrated by their ability to inhibit resistance to kanamycin in Streptomyces lividans, regulated by protein kinases. These findings underscore the potential of 6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline derivatives in creating novel antibacterial agents with a mechanism of action involving protein kinase inhibition (Lapa, Bekker, Mirchink, Danilenko, & Preobrazhenskaya, 2013).
Electroluminescent Applications
The photoluminescence and electroluminescence properties of derivatives of 1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline have been explored, indicating their potential application in organic light-emitting diodes (OLEDs). Methoxy derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have shown highly solvatochromic photoluminescent spectra, suggesting their suitability as materials for electroluminescent applications. This research opens avenues for using these compounds in the development of OLEDs with specific color emissions (Gondek, Całus, Danel, & Kityk, 2008).
Future Directions
The future directions for research on “6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline” and related compounds could include further exploration of their synthesis methods, structural analysis, chemical reactions, mechanisms of action, and potential biological activities. This could lead to the development of new drugs or other useful compounds .
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibition of enzyme activity or modulation of receptor function . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Compounds with similar structures have been found to impact various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these pathway alterations can include changes in cell growth, differentiation, and survival.
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels, such as inducing apoptosis, inhibiting cell proliferation, and modulating immune responses .
Properties
IUPAC Name |
6-methoxy-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-16-7-11-18(12-8-16)23-21-15-26-24-20(5-4-6-22(24)29-3)25(21)28(27-23)19-13-9-17(2)10-14-19/h4-15H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGCCOOFIRLSLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC=C(C=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.